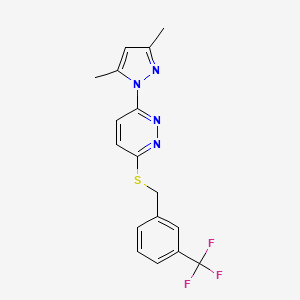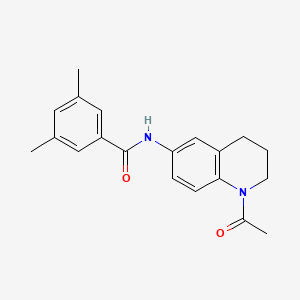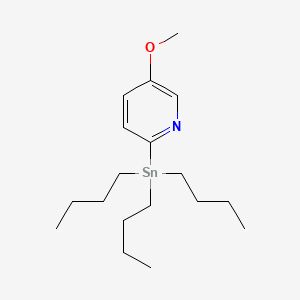
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine is a useful research compound. Its molecular formula is C17H15F3N4S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of related compounds highlights the significance of hydrogen bonds and weak intermolecular interactions in the formation of supramolecular structures. For instance, tetrafluoroterephthalic acid forms novel crystals with a series of N-containing heterocycles, demonstrating the crucial role of hydrogen bonds and weak C–H⋯F interactions in assembling molecules into larger architectures (Lei Wang et al., 2014).
Biological Activities
Compounds with structural similarities have shown diverse biological activities. Pyrazolo[3,4-d]pyridazines, for example, have been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities. The synthesis protocol and molecular orbital calculations of related derivatives highlight their potential in organic synthesis and as biological agents (Yasser H. Zaki et al., 2016).
Anticancer and Antimicrobial Evaluation
Novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines, showcasing the therapeutic potential of these compounds (Khaled R. A. Abdellatif et al., 2014). Additionally, new heterocyclic compounds containing a sulfonamido moiety have been synthesized and demonstrated high antibacterial activities, underscoring the potential of such compounds in addressing antimicrobial resistance (M. E. Azab et al., 2013).
Molecular Docking and Enzyme Inhibition
The exploration of pyrazole[3,4-d]pyridazine derivatives in molecular docking studies and their potential as inhibitors of key enzymes such as acetylcholinesterase and carbonic anhydrase highlight the medicinal chemistry applications of these compounds in developing anticholinergic agents (P. Taslimi et al., 2019).
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4S/c1-11-8-12(2)24(23-11)15-6-7-16(22-21-15)25-10-13-4-3-5-14(9-13)17(18,19)20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVLSXDEYVLVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)
![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)


![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)
